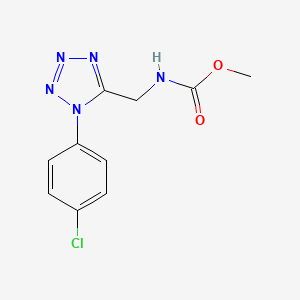

甲基((1-(4-氯苯基)-1H-四唑-5-基)甲基)碳酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to methyl ((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)carbamate, particularly those involving tetrazole and chlorophenyl groups, has been explored in various studies. For example, Gu et al. (2009) developed a practical synthesis method for 5,5′-Methylene-bis(benzotriazole), an intermediate useful in the preparation of metal passivators and light-sensitive materials, demonstrating the efficiency and environmental friendliness of their approach (Gu, Yu, Zhang, & Xu, 2009).

Molecular Structure Analysis

The molecular structure of compounds like methyl ((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)carbamate is critical for understanding their chemical behavior. Tetrazole-containing compounds, as discussed by Popova and Trifonov (2015), exhibit significant biological activity due to their structural features, including the ability to form strong hydrogen bonds and penetrate biological membranes (Popova & Trifonov, 2015).

Chemical Reactions and Properties

The reactivity of tetrazole-containing compounds and their derivatives has been extensively studied. For instance, compounds with a tetrazolyl moiety have been shown to possess high biological activity, making them suitable for the development of new drugs. This is attributed to the tetrazoles' ability to behave as acids and bases, form strong hydrogen bonds, and exhibit high metabolic stability (Popova & Trifonov, 2015).

Physical Properties Analysis

While specific studies on the physical properties of methyl ((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)carbamate were not identified, the physical properties of related compounds, such as solubility, melting point, and stability, are crucial for their application in various fields. These properties are often determined by the molecular structure and substituent effects on the core compound.

Chemical Properties Analysis

The chemical properties of tetrazole-containing compounds, including reactivity towards various reagents, stability under different conditions, and the potential to undergo a range of chemical transformations, are key areas of interest. For example, the reactivity of tetrazole derivatives in the synthesis of various classes of heterocyclic compounds highlights the versatility of these compounds in organic synthesis and medicinal chemistry (Popova & Trifonov, 2015).

科学研究应用

多13C标记的微管蛋白组装抑制剂

- 这项研究侧重于合成各种甲基N-(1H-苯并咪唑-2-基)氨基甲酸酯,包括富集了13C的化合物,并详细介绍了产物和中间体的核磁共振和质谱数据。这些化合物可能与微管蛋白组装的研究相关,并可能在癌症研究中有应用(Cheung, Chau, & Lacey, 1987)。

农业持续释放的纳米颗粒

- 与给定化合物相关的氧化丙环唑和特布康唑被用于农业真菌病防治。本文讨论了固体脂质纳米颗粒和聚合物纳米胶囊作为这些杀菌剂载体的开发,突出它们在改善释放曲线和减少环境毒性方面的潜力(Campos et al., 2015)。

含有四唑片段的N-芳基氨基甲酸酯的合成

- 这项研究涉及含有1,2,3,4-四唑片段的N-芳基氨基甲酸酯的合成,这可能与所讨论的化合物有结构相关性。该研究为各种药理应用的潜在新化合物提供了见解(Velikorodov et al., 2014)。

对接研究和晶体结构分析

- 本文侧重于对四唑衍生物的结构分析,这可能为理解类似化合物与生物靶点(如酶)的相互作用提供宝贵信息(Al-Hourani et al., 2015)。

合成1,3-噁唑并联吡啶-吡唑啉作为抗癌剂

- 这项研究介绍了合成包含吡唑啉的新化合物,这可能为开发相关化合物用于潜在抗癌应用提供见解(Katariya, Vennapu, & Shah, 2021)。

作用机制

Target of Action

The primary target of methyl ((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)carbamate, also known as pyraclostrobin , is the mitochondrial respiration of fungi . It belongs to the strobilurin group of fungicides , which are known for their broad-spectrum control against a wide range of fungal pathogens .

Mode of Action

Pyraclostrobin acts by inhibiting mitochondrial respiration in fungi . It achieves this by blocking electron transfer within the respiratory chain . This disruption of the respiratory chain leads to the cessation of important cellular biochemical processes, ultimately resulting in the halt of fungal growth .

Biochemical Pathways

The inhibition of mitochondrial respiration disrupts several key biochemical pathways within the fungal cells . The blockage of electron transfer within the respiratory chain leads to a severe disruption of cellular biochemical processes . This disruption prevents the fungi from producing the energy they need to grow and reproduce, effectively stopping their proliferation .

Pharmacokinetics

After oral administration of radiolabelled pyraclostrobin to rats, about 50% of the dose was absorbed . Concentrations of radiolabel in the blood peaked initially after 30 minutes, followed by a secondary peak at 8 or 24 hours . The majority (74-91%) of the radiolabelled dose was eliminated in the feces, with the remainder (10-13%) in the urine . The metabolism of pyraclostrobin in rats proceeds through three main pathways .

Result of Action

The result of pyraclostrobin’s action is the effective control of major plant pathogens, including Septoria tritici, Puccinia spp., and Pyrenophora teres . By inhibiting mitochondrial respiration, pyraclostrobin prevents these fungi from growing and reproducing, thereby protecting crops from disease .

Action Environment

The action of pyraclostrobin can be influenced by environmental factors. For example, its efficacy and stability can be affected by factors such as temperature, humidity, and pH . Pyraclostrobin is known for its excellent rainfastness, meaning it adheres strongly to plant surfaces and maintains its protective effects even after rainfall or irrigation .

安全和危害

属性

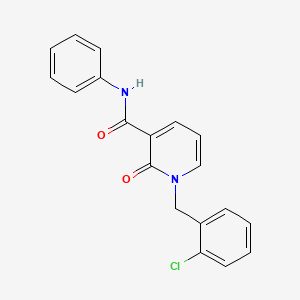

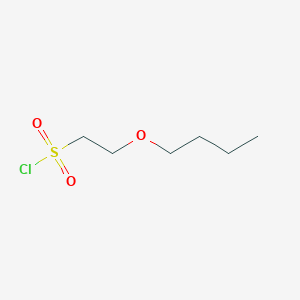

IUPAC Name |

methyl N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN5O2/c1-18-10(17)12-6-9-13-14-15-16(9)8-4-2-7(11)3-5-8/h2-5H,6H2,1H3,(H,12,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPWUOEFPADFRJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NCC1=NN=NN1C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

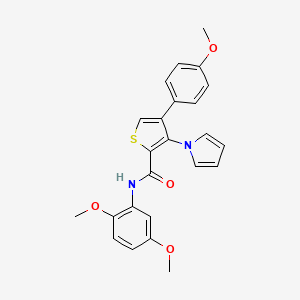

![2-(2,4-Difluorophenyl)-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)acetamide](/img/structure/B2494104.png)

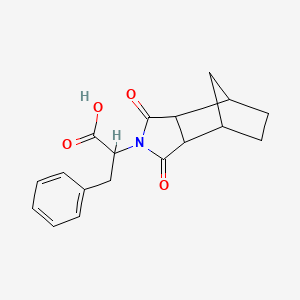

![N'-[4,6-dimethyl-3-(methylsulfonyl)-2-pyridinyl]-2,6-difluoro-N'-methylbenzenecarbohydrazide](/img/structure/B2494119.png)

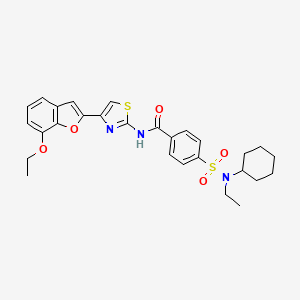

![Ethyl 2-[7-(furan-2-ylmethylcarbamoyl)-4-oxo-3-prop-2-enylquinazolin-2-yl]sulfanylacetate](/img/structure/B2494120.png)

![1-[(4-bromophenyl)methyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B2494121.png)